

# 3,5-Dimethyloctane as a volatile organic compound (VOC)

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## Compound of Interest

Compound Name: 3,5-Dimethyloctane

Cat. No.: B092337

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An In-depth Technical Guide to **3,5-Dimethyloctane** as a Volatile Organic Compound (VOC)

## Introduction

**3,5-Dimethyloctane** (CAS: 15869-93-9) is a branched-chain alkane with the molecular formula  $C_{10}H_{22}$ .<sup>[1]</sup> As a member of the volatile organic compound (VOC) family, it contributes to various chemical processes in the atmosphere and has been identified from both biogenic and anthropogenic sources. Its non-polar nature, relatively low water solubility, and volatility ensure its distribution in the environment, primarily in the atmosphere and in lipid-rich matrices.<sup>[2][3]</sup> This compound is of interest to researchers for its role in atmospheric chemistry, as a potential biofuel, and as a biomarker in various biological and environmental systems.<sup>[1]</sup> This guide provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, environmental fate, and toxicological and metabolic profiles, targeted at researchers, scientists, and professionals in drug development.

## Physicochemical and Identification Data

Quantitative data for **3,5-Dimethyloctane** is summarized below. These properties are crucial for understanding its environmental transport, partitioning, and analytical behavior.

### Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C10H22	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	142.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Density	0.74 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	158.6 - 160 °C	<a href="#">[2]</a>
Melting Point	-53.99 °C	<a href="#">[2]</a>
Flash Point	38 °C	<a href="#">[2]</a>
Vapor Pressure	3.38 mmHg at 25 °C	<a href="#">[2]</a>
Water Solubility	93.15 µg/L (temperature not stated)	<a href="#">[2]</a>
Refractive Index	1.4120 - 1.4130	<a href="#">[2]</a>
Henry's Law Constant (k <sup>°H</sup> )	0.00016 mol/(kg*bar) at 298.15 K	<a href="#">[5]</a>
logP (Octanol-Water Partition Coeff.)	5.1	<a href="#">[1]</a>

## Table 2: Identification and Safety

Identifier	Value	Reference(s)
CAS Number	15869-93-9	[1][4]
IUPAC Name	3,5-dimethyloctane	[1][4]
Synonyms	Octane, 3,5-dimethyl-	[1][4]
InChIKey	VRHRGVJOUHJULC-UHFFFAOYSA-N	[1][4]
GHS Hazard Class	Flammable Liquid, Category 3	[1]
Hazard Statements	H226: Flammable liquid and vapor	[1][6]
Precautionary Statements	P210, P233, P240, P241, P242, P243, P280	[1][6]

## Analytical Methodologies

The primary analytical technique for the identification and quantification of **3,5-dimethyloctane** is Gas Chromatography-Mass Spectrometry (GC-MS), owing to its high sensitivity and selectivity for volatile compounds.[7] Sample preparation frequently employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free method that effectively concentrates VOCs from a sample matrix onto a coated fiber.[8]

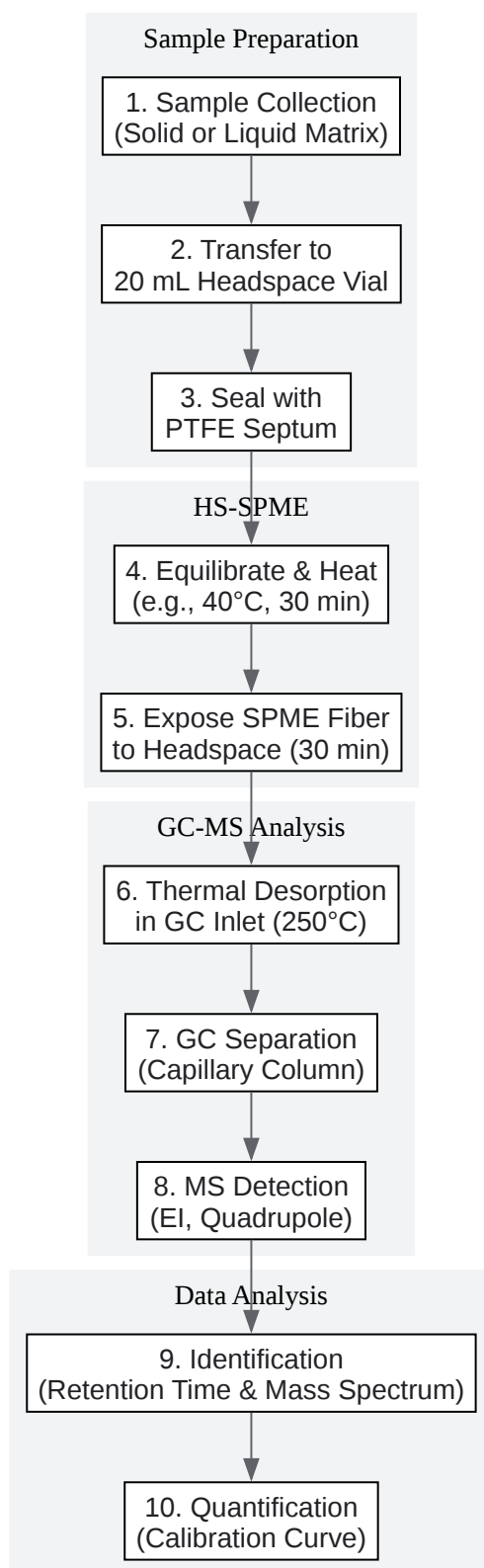
## Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol is a representative methodology synthesized from standard practices for VOC analysis in environmental or biological samples.[8][9]

- Sample Preparation:
  - Place 2.5 - 5.0 g (for solids) or 5.0 - 10.0 mL (for liquids) of the sample into a 20 mL glass headspace vial.
  - For aqueous samples, add NaCl to saturation to increase the partitioning of analytes into the headspace.

- Seal the vial immediately with a PTFE-faced septum and screw cap.
- Prepare a blank sample using sterile water or a clean, inert matrix to monitor for background contamination.
- Headspace Solid-Phase Microextraction (HS-SPME):
  - Pre-condition the SPME fiber as per the manufacturer's instructions (e.g., at 270 °C for 60 min in the GC injection port). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[\[8\]](#)
  - Place the sealed sample vial into a water bath or heating block set to a controlled temperature (e.g., 37-40 °C).[\[9\]](#)
  - Allow the sample to equilibrate for at least 30 minutes with agitation (e.g., 250 rpm).[\[8\]](#)
  - Introduce the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the sample.
  - Extract the VOCs for a defined period, typically 10-30 minutes, while maintaining temperature and agitation.[\[8\]](#)[\[9\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
  - Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 220-250 °C) for thermal desorption for 1-2 minutes.[\[8\]](#)[\[9\]](#)
  - GC Separation:
    - Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness).[\[8\]](#)
    - Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[\[8\]](#)
    - Oven Program: A typical temperature program starts at 35-40 °C (hold for 5 min), ramps at 10 °C/min to 100 °C, then ramps at 15 °C/min to 220-230 °C (hold for 3-10 min).[\[8\]](#)
  - MS Detection:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-450.[\[7\]](#)
- Temperatures: Ion source at 230 °C, MS transfer line at 280 °C.[\[7\]](#)
- Data Analysis:
  - Identify **3,5-dimethyloctane** by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The Kovats Retention Index can also be used for confirmation.[\[1\]](#)
  - Quantify the compound using an external or internal standard calibration curve.



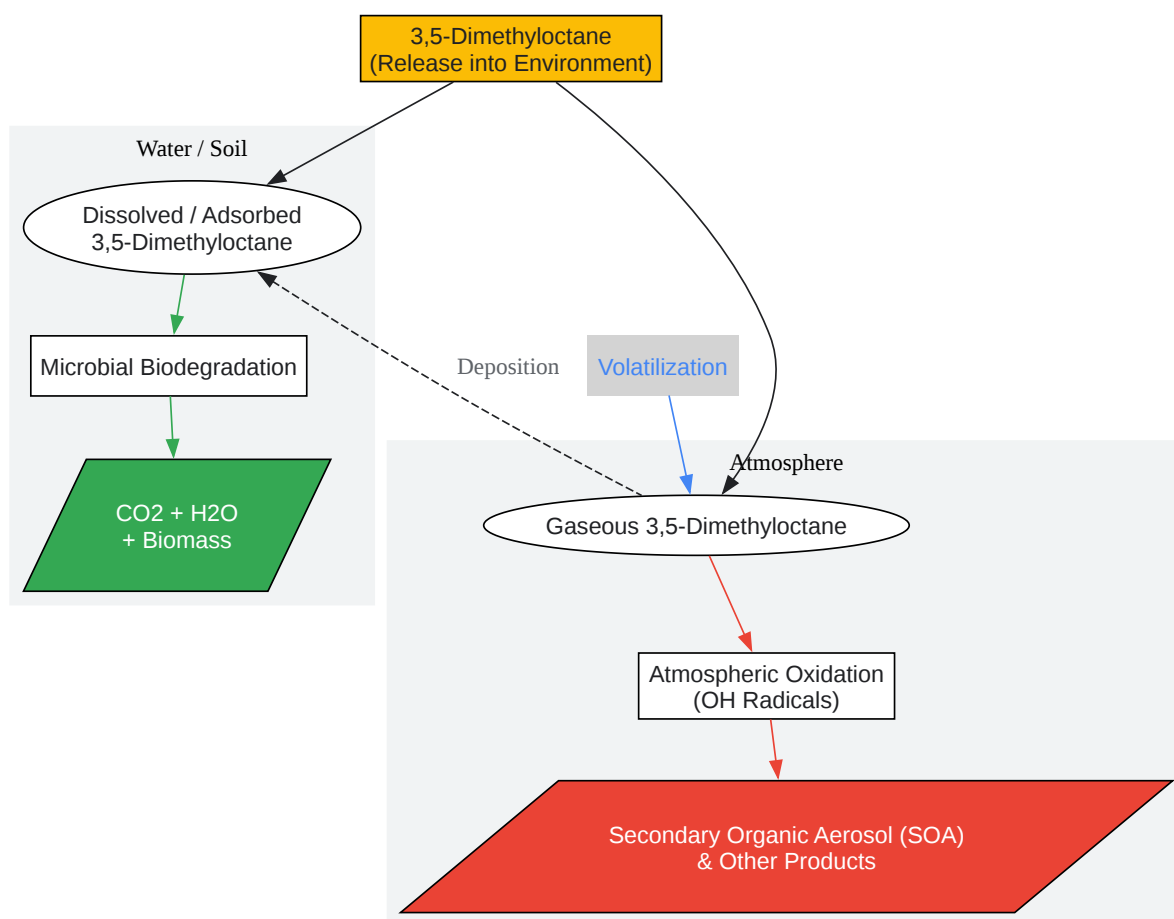
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Figure 1: Analytical workflow for **3,5-dimethyloctane** using HS-SPME-GC-MS.

## Environmental Fate and Transport

The environmental behavior of **3,5-dimethyloctane** is governed by its high volatility, low water solubility, and susceptibility to atmospheric and biological degradation.[\[2\]](#)[\[10\]](#)

- **Volatilization and Transport:** Due to its high vapor pressure and low water solubility, **3,5-dimethyloctane** released to soil or water will readily partition into the atmosphere.[\[2\]](#)[\[11\]](#) Long-range transport can occur in the gas phase.
- **Atmospheric Chemistry:** The primary removal mechanism for **3,5-dimethyloctane** in the troposphere is reaction with hydroxyl (OH) radicals.[\[12\]](#) The rate constants for these reactions determine the atmospheric lifetime of the compound. While a specific rate constant for **3,5-dimethyloctane** is not readily available, data for similar C10 branched alkanes suggest a relatively short atmospheric lifetime, on the order of days.[\[13\]](#) These oxidation reactions contribute to the formation of secondary organic aerosols and photochemical smog.
- **Biodegradation:** **3,5-dimethyloctane** is susceptible to microbial degradation in soil and water under aerobic conditions.[\[14\]](#) Studies on petroleum hydrocarbon mixtures have demonstrated that branched alkanes can be biodegraded, although often at slower rates than their linear counterparts. The process is a key mechanism for its removal from terrestrial and aquatic ecosystems.



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Figure 2: Environmental fate and transport pathways for **3,5-dimethyloctane**.

## Toxicology and Human Health



The toxicological profile of **3,5-dimethyloctane** is not well-characterized. No specific LD50 or LC50 values are available in the public literature.<sup>[15][16]</sup> However, as a member of the C9-C12 saturated aliphatic hydrocarbon category, some general toxicological properties can be inferred.

- **Acute Effects:** Like other volatile alkanes, high concentrations of **3,5-dimethyloctane** vapor can cause central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, and incoordination.<sup>[3]</sup> It is described as having an acrid, pungent odor and may cause irritation to the respiratory tract.<sup>[1][3]</sup>
- **Chronic Effects:** Long-term exposure to high levels of similar solvents can lead to neurotoxic effects.<sup>[3]</sup>
- **Carcinogenicity:** It is not classified as a carcinogen, and data is insufficient to assess its carcinogenic potential.<sup>[6]</sup>
- **Metabolite Status:** **3,5-Dimethyloctane** has been identified as a human metabolite and has been observed in the context of cancer metabolism, suggesting it may be produced endogenously or result from the metabolism of dietary or environmental precursors.<sup>[1][17]</sup>

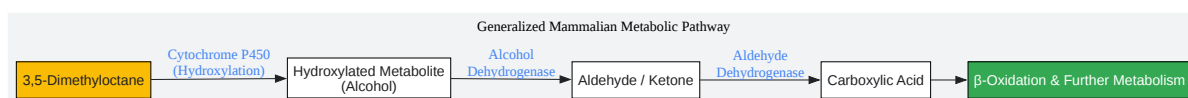
## Metabolism

Specific metabolic pathways for **3,5-dimethyloctane** have not been elucidated in detail. However, the metabolism of branched-chain alkanes in mammals is generally understood to proceed via oxidation reactions catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system, primarily in the liver.<sup>[18][19]</sup>

The plausible metabolic pathway involves:

- **Hydroxylation:** The initial and rate-limiting step is the hydroxylation of a terminal ( $\omega$ -oxidation) or internal (sub-terminal) carbon atom by a CYP enzyme (e.g., CYP450) to form a primary or secondary alcohol.
- **Oxidation to Aldehyde/Ketone:** The resulting alcohol is then oxidized by alcohol dehydrogenases to form an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol).

- Oxidation to Carboxylic Acid: The aldehyde is further oxidized by aldehyde dehydrogenases to form a carboxylic acid.
- Beta-Oxidation: The resulting fatty acid can then, in principle, enter the  $\beta$ -oxidation pathway to be broken down into smaller acyl-CoA units, which can enter central metabolism (e.g., the TCA cycle). The methyl branches may require specific enzymatic steps (e.g.,  $\alpha$ -oxidation) to be metabolized further.



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Figure 3: Plausible metabolic pathway for a branched alkane like **3,5-dimethyloctane**.

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Address: 3281 E Guasti Rd

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